molecular formula C18H16ClNO3 B12109868 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione

5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B12109868
M. Wt: 329.8 g/mol
InChI Key: AAIGSNCXNFOJJJ-UHFFFAOYSA-N
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Description

5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione: , also known by its chemical structure, is an intriguing molecule. Its systematic name reflects its composition: a chlorinated indole core with a substituted phenoxypropyl side chain. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Synthesis via Indole Ring Formation:

    Introduction of the Phenoxypropyl Side Chain:

Industrial Production::
  • Industrial-scale production typically involves efficient synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The indole moiety can undergo oxidation (e.g., with potassium permanganate) to form indole-2,3-diones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation.

    Major Products: The primary product is the target compound itself.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its indole scaffold.

    Chemical Biology: Used as a probe in biological studies.

    Industry: May find applications in materials science or as intermediates in organic synthesis.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its combination of an indole core and a phenoxypropyl side chain sets it apart.

    Similar Compounds: Other indole derivatives, such as 5-chloroindole or 2-methylphenoxypropyl compounds.

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione

InChI

InChI=1S/C18H16ClNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3

InChI Key

AAIGSNCXNFOJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O

Origin of Product

United States

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